

Technical Guide: 3-Cyclopropylpyridine-2-sulfinate Lithium Salt

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *lithium(1+)3-cyclopropylpyridine-2-sulfinate*

CAS No.: 2460748-73-4

Cat. No.: B2657105

[Get Quote](#)

Executive Summary

3-Cyclopropylpyridine-2-sulfinate lithium salt (CAS 2460748-73-4) is a member of the "Diversinate" class of reagents—sulfinate salts developed to facilitate the direct, radical-mediated alkylation/arylation of heteroaromatic scaffolds.^[1] Unlike traditional cross-coupling (Suzuki-Miyaura) which requires pre-functionalized halides, this reagent allows for the direct installation of a 3-cyclopropylpyridine moiety onto native C-H bonds of drug-like heterocycles.^[1] It is particularly valued in Structure-Activity Relationship (SAR) studies for rapidly expanding chemical space around a lead compound.^{[1][2]}

Chemical Identity & Properties

Property	Detail
Chemical Name	Lithium 3-cyclopropylpyridine-2-sulfinate
CAS Number	2460748-73-4
Molecular Formula	
Molecular Weight	~189.16 g/mol
Appearance	White to off-white solid (hygroscopic)
Solubility	Soluble in water, DMSO, Methanol; slightly soluble in DCM.[1]
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Structural Features	Pyridine ring substituted at C2 with a sulfinate anion () and at C3 with a cyclopropyl group.[1][2]

Synthesis & Manufacturing Protocol

While often sourced from specialized catalogs, the synthesis of this salt follows the standard Lithium-Halogen Exchange protocol established for pyridine sulfinate salts.[2]

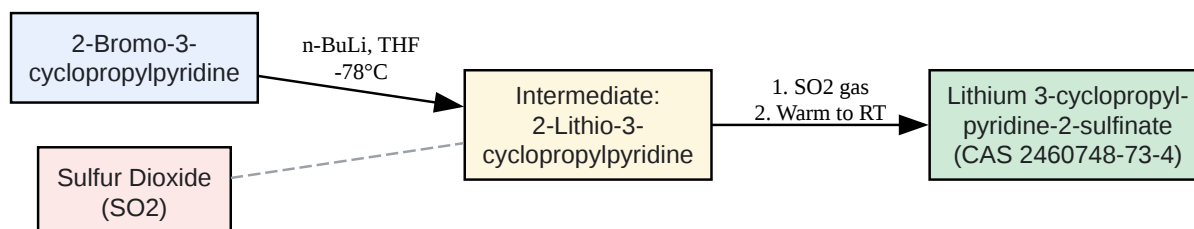
Reagents & Materials

- Precursor: 2-bromo-3-cyclopropylpyridine (Commercially available or synthesized via Suzuki coupling of 2-bromo-3-iodopyridine with cyclopropylboronic acid).[1]
- Lithiation Agent: n-Butyllithium (2.5 M in hexanes).[1][2]
- Sulfur Source: Sulfur dioxide () gas (dried) or surrogate (e.g., DABSO).[2]
- Solvent: Anhydrous THF.

Step-by-Step Protocol

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and Argon inlet.
- Dissolution: Charge the flask with 2-bromo-3-cyclopropylpyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.
- Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes, maintaining the internal temperature below -70°C . Stir for 30–60 minutes at -78°C to generate the 2-lithio-3-cyclopropylpyridine intermediate.
 - Note: The cyclopropyl group is stable to these conditions, but temperature control is critical to prevent "dance" reactions (halogen migration).[2]
- Sulfinylation: Introduce a stream of dry gas into the headspace (or bubble gently) for 10–15 minutes.[2] The solution typically changes color (pale yellow to white precipitate formation).[2] Alternatively, add a solution of DABSO (0.6 equiv) if gas handling is difficult.[2]
- Warming: Allow the mixture to warm to room temperature over 1 hour.
- Workup: Concentrate the solvent in vacuo. Resuspend the solid in a minimum amount of Methanol/EtOAc.[2] Precipitate the pure lithium salt by adding excess diethyl ether or hexanes.[2]
- Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) to avoid moisture absorption.[2] Dry under high vacuum.[2]

Synthesis Pathway Visualization



[Click to download full resolution via product page](#)

Caption: Synthesis of Lithium 3-cyclopropylpyridine-2-sulfinate via Li-Halogen exchange.

Application: Innate C-H Functionalization

This reagent is designed for the Minisci-type radical substitution of electron-deficient heterocycles (e.g., pyridines, quinolines, diazines) and electron-rich systems (e.g., caffeine, uracils) under oxidative conditions.

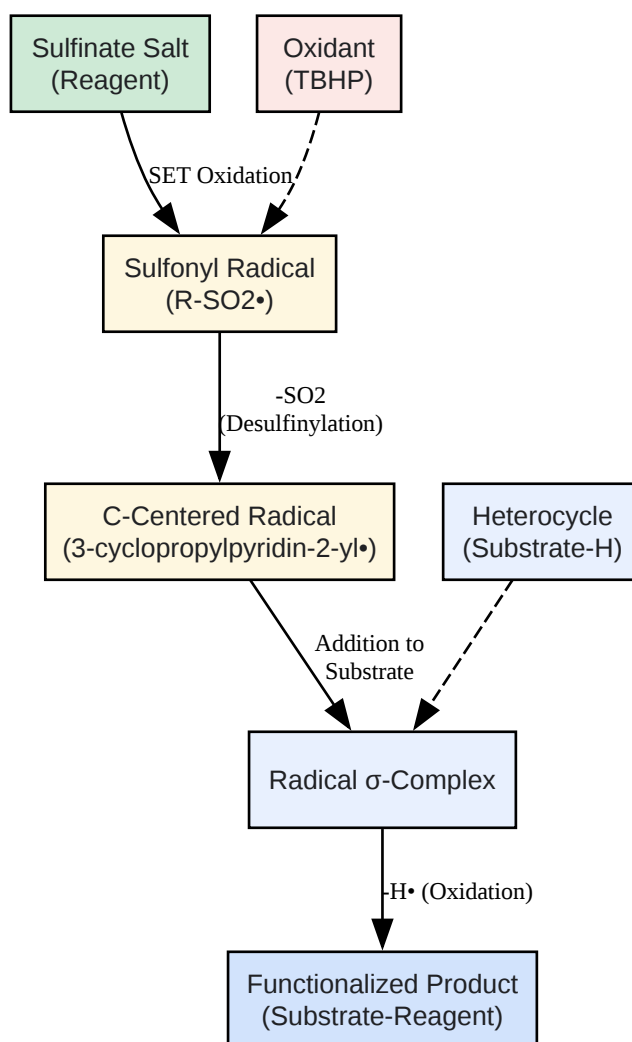
Mechanism of Action

- **Radical Generation:** The sulfinate anion is oxidized (by TBHP or persulfate) to a sulfonyl radical.^[2]
- **Desulfinylation:** The sulfonyl radical extrudes SO₂, generating a nucleophilic C-centered radical at the pyridine C2 position.^[2]
- **Addition:** This radical attacks the most electron-deficient (or protonated) position of the substrate heterocycle.^[2]
- **Rearomatization:** Oxidation and deprotonation restore aromaticity, yielding the coupled product.^[2]

Standard Reaction Protocol (Baran Conditions)

- **Substrate:** Heterocycle (1.0 equiv).
- **Reagent:** Lithium 3-cyclopropylpyridine-2-sulfinate (2.0–3.0 equiv).^{[1][2]}
- **Oxidant:** tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0–5.0 equiv).^[2]
- **Solvent:** DMSO/Water or DCM/Water biphasic mixture (often with TFA to protonate the substrate).^[2]
- **Temperature:** Ambient to 50°C.

Mechanistic Visualization



[Click to download full resolution via product page](#)

Caption: Radical mechanism for C-H functionalization using sulfinate salts.

Handling, Stability & Safety

- Hygroscopicity: Lithium sulfinates are generally hygroscopic.[2] Absorption of water does not typically destroy the reagent but can alter stoichiometry.[2] Store in a desiccator or glovebox.
- Stability: Stable at room temperature in solid form.[2] In solution (especially acidic), they can disproportionate over time; prepare solutions fresh.[2]
- Safety:

- Oxidants: When used with TBHP, avoid metal needles (use glass/Teflon) to prevent rapid decomposition of the peroxide.[2]
- Byproducts: The reaction releases

; ensure adequate ventilation.[2]

References

- Fujiwara, Y., et al. (2012).[2] "Practical C–H Functionalization of Quinolines with Boronic Acids." *Journal of the American Chemical Society*, 134(3), 1494–1497.[2] [Link](#)(Foundational paper on sulfinate reagents).[2]
- O'Hara, F., et al. (2013).[2] "A Simple, Scalable, and Highly Tunable Chemical Synthesis of Pyridines." *Journal of the American Chemical Society*, 135(33), 12166–12169.[2] [Link](#)(Describes pyridine sulfinate synthesis).
- BLD Pharm. (n.d.).[2] "Lithium 3-cyclopropylpyridine-2-sulfinate Product Page." Catalog No. BD0261761.[2] [Link](#)(Source of specific CAS 2460748-73-4).[1][2]
- Baran Lab. (n.d.).[2] "Diversinates™ User Guide." Scripps Research Institute.[2] [Link](#)(General protocols for sulfinate usage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2097773-43-6|Sodium 3-methylpyridine-2-sulfinate|BLD Pharm [bldpharm.com]
- 2. Lithium sulfate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: 3-Cyclopropylpyridine-2-sulfinate Lithium Salt]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2657105/docs#technical-guide-3-cyclopropylpyridine-2-sulfinate-lithium-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)